2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride
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Overview
Description
2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride is a chemical compound that features a fluorine atom, a pyridine ring, and a benzoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to form fluoropyridines . The resulting fluoropyridine can then undergo further reactions to introduce the benzoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and benzoyl chloride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: AlF3, CuF2
Coupling Reagents: Palladium catalysts, organoboron reagents
Oxidizing Agents: Various oxidizing agents depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce complex aromatic compounds with various functional groups.
Scientific Research Applications
2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride involves its interaction with molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The benzoyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler compound with similar fluorine and pyridine features.
4-Fluorobenzoyl Chloride: Contains a fluorine atom and benzoyl chloride group but lacks the pyridine ring.
2-Fluoro-4-(4-fluorophenyl)-1H-pyrazol-3-ylpyridine: A more complex compound with additional functional groups.
Uniqueness
2-Fluoro-4-(pyridin-3-yl)benzoylchloridehydrochloride is unique due to the combination of its fluorine atom, pyridine ring, and benzoyl chloride group
Properties
Molecular Formula |
C12H8Cl2FNO |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H7ClFNO.ClH/c13-12(16)10-4-3-8(6-11(10)14)9-2-1-5-15-7-9;/h1-7H;1H |
InChI Key |
MFDFVPNDCNCRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)Cl)F.Cl |
Origin of Product |
United States |
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